molecular formula C14H15BO3 B14457740 Bis(4-methoxyphenyl)borinic acid CAS No. 73774-45-5

Bis(4-methoxyphenyl)borinic acid

Cat. No.: B14457740
CAS No.: 73774-45-5
M. Wt: 242.08 g/mol
InChI Key: ZNGBSXNRDFTNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxyphenyl)borinic acid: is an organoboron compound characterized by the presence of two 4-methoxyphenyl groups attached to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl)borinic acid typically involves the reaction of 4-methoxyphenylboronic acid with suitable reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl)borinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it to boranes or other reduced boron species.

    Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted borinic acids depending on the reagents used.

Scientific Research Applications

Chemistry: Bis(4-methoxyphenyl)borinic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It serves as a reagent in the preparation of complex organic molecules.

Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron-related biochemical pathways . Its unique properties make it valuable in medicinal chemistry for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its role in facilitating efficient chemical reactions makes it a crucial component in various manufacturing processes .

Mechanism of Action

The mechanism by which bis(4-methoxyphenyl)borinic acid exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations . This interaction is crucial in catalytic processes, where the compound acts as a catalyst or a reagent to drive reactions forward.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • Phenylboronic acid
  • 4-Fluorophenylboronic acid

Comparison: Bis(4-methoxyphenyl)borinic acid is unique due to the presence of two 4-methoxyphenyl groups, which enhance its reactivity and stability compared to similar compounds like 4-methoxyphenylboronic acid . This structural difference allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.

Conclusion

This compound is a versatile and valuable compound in organic chemistry, with significant applications in scientific research, industry, and medicine. Its unique properties and reactivity make it a crucial tool for chemists and researchers in various fields.

Properties

CAS No.

73774-45-5

Molecular Formula

C14H15BO3

Molecular Weight

242.08 g/mol

IUPAC Name

bis(4-methoxyphenyl)borinic acid

InChI

InChI=1S/C14H15BO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3

InChI Key

ZNGBSXNRDFTNEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.